molecular formula C12H12N2O2 B14839302 3-Cyano-5-cyclopropoxy-N-methylbenzamide

3-Cyano-5-cyclopropoxy-N-methylbenzamide

Cat. No.: B14839302
M. Wt: 216.24 g/mol
InChI Key: FKOVMDXBYUOSBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-cyclopropoxy-N-methylbenzamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-cyano-5-cyclopropoxybenzoic acid with N-methylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted amides or esters.

Scientific Research Applications

3-Cyano-5-cyclopropoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyano-5-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-5-cyclopropoxy-N-methylbenzamide is unique due to the presence of both the cyano and cyclopropoxy groups, which can impart distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-cyano-5-cyclopropyloxy-N-methylbenzamide

InChI

InChI=1S/C12H12N2O2/c1-14-12(15)9-4-8(7-13)5-11(6-9)16-10-2-3-10/h4-6,10H,2-3H2,1H3,(H,14,15)

InChI Key

FKOVMDXBYUOSBC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)C#N)OC2CC2

Origin of Product

United States

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